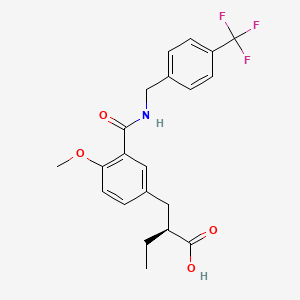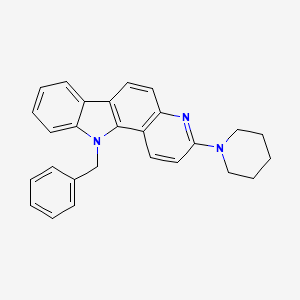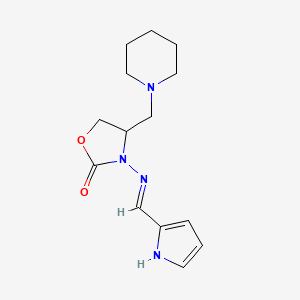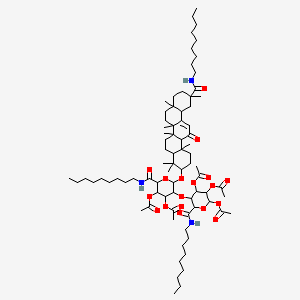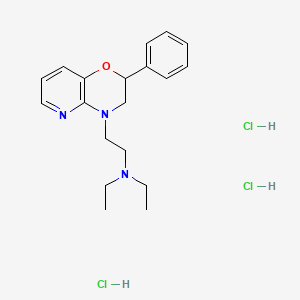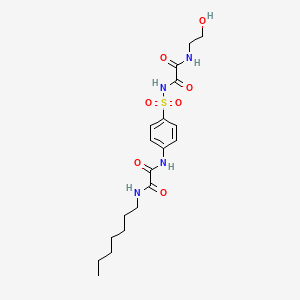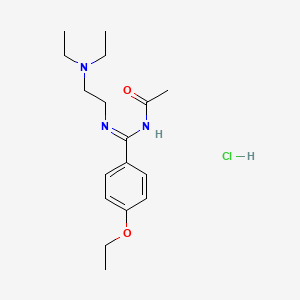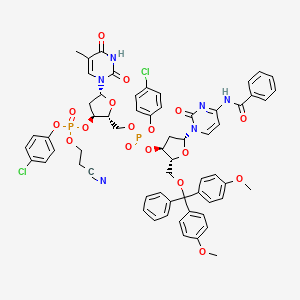
Einecs 266-611-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 266-611-1, also known as cement portland, grey, is a widely used material in the construction industry. It is a type of hydraulic cement, which means it sets and hardens through a chemical reaction with water. This compound is essential for creating concrete, mortar, and other building materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cement portland, grey involves several steps:
Raw Material Extraction: The primary raw materials, including limestone, clay, and sand, are extracted from quarries.
Crushing and Grinding: The raw materials are crushed and ground into a fine powder.
Proportioning and Blending: The powdered raw materials are proportioned and blended to achieve the desired chemical composition.
Preheating: The blended materials are preheated in a preheater tower to start the chemical reactions.
Clinker Formation: The preheated materials are fed into a rotary kiln, where they are heated to about 1450°C. This process forms clinker, which are small, hard nodules.
Cooling and Grinding: The clinker is cooled and then ground with gypsum to produce cement portland, grey.
Industrial Production Methods
In industrial settings, the production of cement portland, grey is carried out in large-scale plants with advanced machinery. The process involves continuous monitoring and control to ensure consistent quality and efficiency. The use of alternative fuels and raw materials is also common to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Cement portland, grey undergoes several chemical reactions during its production and use:
Calcination: The decomposition of calcium carbonate (limestone) into calcium oxide and carbon dioxide at high temperatures.
Clinker Formation: The combination of calcium oxide with silica, alumina, and iron oxide to form clinker minerals such as alite, belite, aluminate, and ferrite.
Hydration: The reaction of clinker minerals with water to form hydrated compounds, which give cement its strength.
Common Reagents and Conditions
Calcium Carbonate: Decomposes at high temperatures to form calcium oxide.
Silica, Alumina, and Iron Oxide: React with calcium oxide to form clinker minerals.
Water: Reacts with clinker minerals during hydration.
Major Products Formed
Calcium Silicate Hydrate: Provides the primary strength in cement.
Calcium Hydroxide: A byproduct of hydration.
Ettringite: Forms during the early stages of hydration and contributes to initial strength.
Aplicaciones Científicas De Investigación
Cement portland, grey has numerous applications in scientific research:
Material Science: Studied for its mechanical properties, durability, and performance under various conditions.
Environmental Science: Research on reducing the carbon footprint of cement production and developing sustainable alternatives.
Civil Engineering: Used in the development of new construction techniques and materials.
Chemistry: Investigated for its chemical reactions and interactions with other materials.
Mecanismo De Acción
The primary mechanism of action for cement portland, grey is hydration. When mixed with water, the clinker minerals react to form a hardened matrix of calcium silicate hydrate and other compounds. This matrix binds the aggregate particles together, providing strength and durability to the concrete or mortar.
Comparación Con Compuestos Similares
Cement portland, grey can be compared with other types of cement, such as:
White Portland Cement: Similar in composition but with lower iron content, resulting in a lighter color.
Blended Cement: Contains additional materials like fly ash or slag to enhance performance and sustainability.
Rapid Hardening Cement: Formulated to achieve high strength in a shorter time.
Each type of cement has unique properties and applications, making cement portland, grey a versatile and essential material in the construction industry.
Propiedades
Número CAS |
67221-73-2 |
|---|---|
Fórmula molecular |
C62H58Cl2N6O17P2 |
Peso molecular |
1292.0 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-chlorophenyl) phosphate |
InChI |
InChI=1S/C62H58Cl2N6O17P2/c1-40-37-70(61(74)68-58(40)71)57-36-52(86-88(75,80-34-10-32-65)84-49-27-19-45(63)20-28-49)54(83-57)39-81-89(76,85-50-29-21-46(64)22-30-50)87-51-35-56(69-33-31-55(67-60(69)73)66-59(72)41-11-6-4-7-12-41)82-53(51)38-79-62(42-13-8-5-9-14-42,43-15-23-47(77-2)24-16-43)44-17-25-48(78-3)26-18-44/h4-9,11-31,33,37,51-54,56-57H,10,34-36,38-39H2,1-3H3,(H,68,71,74)(H,66,67,72,73)/t51-,52-,53+,54+,56+,57+,88?,89?/m0/s1 |
Clave InChI |
NFARHVUBIFPVNZ-WHUCBNPSSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
